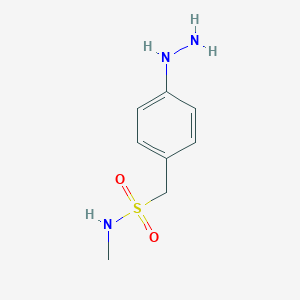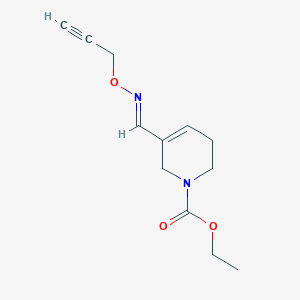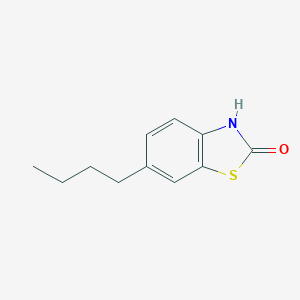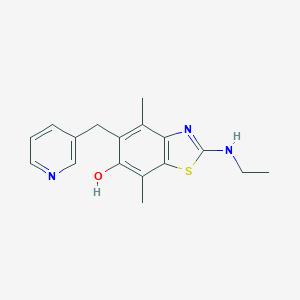
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzothiazol derivative that exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical And Physiological Effects
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce inflammation in animal models of arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which would make it more suitable for in vivo use.
Synthesis Methods
The synthesis of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves the reaction of 4,7-dimethyl-2-mercaptobenzothiazole with ethylamine and 3-pyridinemethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
145096-32-8 |
|---|---|
Product Name |
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(ethylamino)-4,7-dimethyl-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)13(8-12-6-5-7-18-9-12)15(21)11(3)16(14)22-17/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
InChI Key |
JRQGTFOVYZJVQO-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
synonyms |
6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
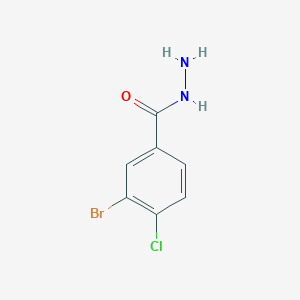
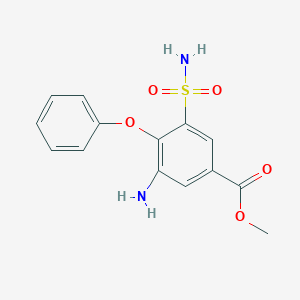
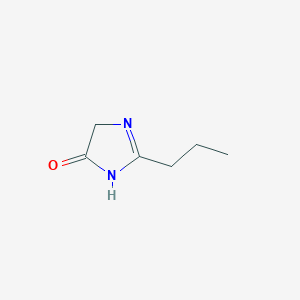
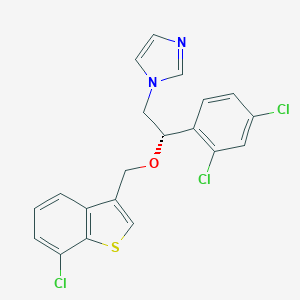
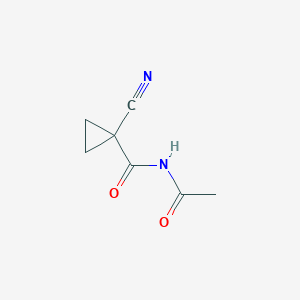
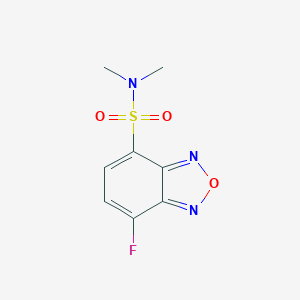
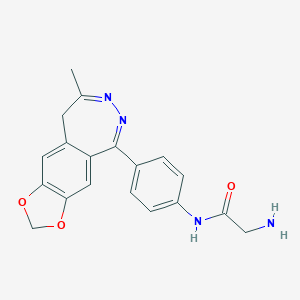
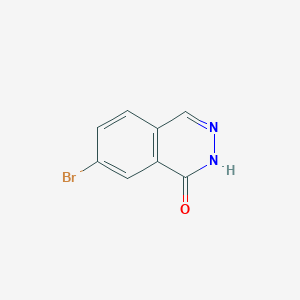
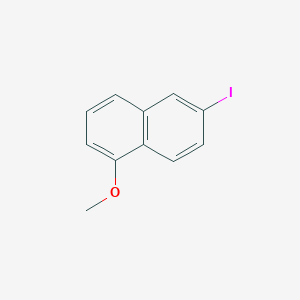
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
